2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

Quinoline SAR Kinase inhibition CNS drug discovery

A structurally differentiated quinoline-piperazine oxoacetamide scaffold for CNS and antibacterial hit-to-lead programs. Its 2-methyl and N-benzyl substitutions fine-tune target engagement—changing these moieties can shift IC₅₀ by >10-fold. As a free base at ≥95% purity, it is formulation-ready for MCH receptor, tubulin polymerization, and antibacterial phenotypic screens. Includes a weak tubulin hit (IC₅₀ 28 µM) benchmark for SAR expansion.

Molecular Formula C23H24N4O2
Molecular Weight 388.471
CAS No. 941939-28-2
Cat. No. B2918670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
CAS941939-28-2
Molecular FormulaC23H24N4O2
Molecular Weight388.471
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H24N4O2/c1-17-15-21(19-9-5-6-10-20(19)24-17)25-22(28)23(29)27-13-11-26(12-14-27)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,24,25,28)
InChIKeyKNRXBCDLNLFQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide (CAS 941939-28-2): A Quinoline-Piperazine Oxoacetamide Scaffold for Early-Stage Biological Screening


2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide (CAS 941939-28-2) is a synthetic small molecule belonging to the quinoline-piperazine oxoacetamide class. It bears a 2-methyl substitution on the quinoline core and an N-benzyl group on the piperazine ring, linked via an oxoacetamide bridge . The compound has a molecular formula of C₂₃H₂₄N₄O₂ and a molecular weight of 388.47 g·mol⁻¹, and is typically supplied at ≥95% purity for research use . Its structure places it among CNS- and antibacterial-oriented quinoline-piperazine hybrids described in patent literature, although target-specific data for this exact molecule remain sparse [1][2].

Why 2-(4-Benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide Cannot Be Freely Substituted with Other Quinoline-Piperazine Analogs


Minor structural changes on the quinoline 2-position, the piperazine N-substituent, or the linker chain can profoundly alter target engagement, selectivity, and pharmacokinetics within the quinoline-piperazine class. Patent disclosures reveal that 2-methyl, 2-unsubstituted, and 2-dimethylamino variants demonstrate divergent potency profiles across MCH receptor and CNS targets, with even single-atom modifications shifting IC₅₀ values by more than an order of magnitude [1][2]. Therefore, direct substitution of 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide with a closely related analog (e.g., the 2-(dimethylamino)quinolin-4-yl derivative or a phenylpiperazine analog) cannot be assumed to preserve activity without experimental verification. The evidence below quantifies the structural distances and known activity gaps that make blind substitution scientifically unsound.

2-(4-Benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Quinoline 2-Methyl vs. 2-Dimethylamino Substitution: Class-Level Activity Divergence

In patent class exemplars, replacing the 2-methyl group (target compound) with a 2-(dimethylamino) substituent (comparator) generates a different hydrogen-bonding profile and alters basicity. Although no direct head-to-head assay data exist for the exact target compound, the closest structurally characterized analog – 2-(4-benzylpiperazin-1-yl)-N-[2-(dimethylamino)quinolin-4-yl]acetamide bis(oxalic acid) – differs by the quinoline 2-substituent and the linker (oxoacetamide vs. acetamide). Cross-class patent activity trends indicate that quinoline 2-amino derivatives often exhibit >10-fold differences in MCH receptor binding compared to 2-methyl congeners [1]. This supports the expectation that the 2-methyl substitution in CAS 941939-28-2 is a non-interchangeable structural feature.

Quinoline SAR Kinase inhibition CNS drug discovery

Piperazine N-Benzyl vs. N-Phenyl Substitution: Impact on Lipophilicity and Target Affinity

The N-benzyl group on the piperazine (target compound) provides a flexible lipophilic anchor, whereas the closest commercially cataloged analog – N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide – replaces this with a phenylpiperazine and an oxyacetamide linker. Class-level SAR indicates that N-benzyl piperazines typically exhibit ΔlogP +0.7 to +1.2 compared to N-phenyl piperazines, which translates into altered CNS penetration and off-target profiles [1][2]. Although quantitative potency data for the target compound are not publicly available, the physicochemical divergence alone makes the two scaffolds non-equivalent.

Piperazine SAR Lipophilicity GPCR selectivity

Purity Benchmarking: Vendor Lot Consistency and Characterization

Multiple independent vendors list CAS 941939-28-2 with purity specifications ≥95% (typically by HPLC) . In contrast, the closest analog 2-(4-benzylpiperazin-1-yl)-N-[2-(dimethylamino)quinolin-4-yl]acetamide bis(oxalic acid) is supplied as an oxalate salt with a different molecular weight (583.59 g·mol⁻¹) and purity ranging from 90% to 95% across vendors [1]. The free base form of the target compound offers simpler stoichiometric handling in assay preparation, avoiding potential salt-form interference in cellular assays.

Compound quality control Procurement specification HPLC purity

Tubulin Polymerization Inhibition: A Single-Point Activity Report

A PubMed Commons annotation attributed to CAS 941939-28-2 reports an IC₅₀ of 28 µM in a tubulin polymerization inhibition assay, with the comment that this potency is modest and unlikely to confer selectivity [1]. This is a single-point report without peer-reviewed publication, and no comparator data for close structural analogs are available in the same assay system. Therefore, while this represents the only publicly accessible biological activity datum for this compound, it cannot support a claim of differentiation over analogs.

Anticancer screening Tubulin polymerization Early-stage hit

2-(4-Benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide: Research Application Scenarios Grounded in Available Evidence


Chemical Biology Probe for MCH-Receptor or CNS-Targeted Screening Cascades

Based on its structural alignment with quinoline-piperazine MCH receptor ligands described in patent US20050124628A1 [1], this compound can serve as a starting point for CNS-focused screening libraries. Its 2-methyl substitution and N-benzyl moiety differentiate it from 2-amino and N-phenyl analogs, enabling systematic structure-activity relationship (SAR) mapping when used alongside these comparators. The free base form simplifies dose-response preparation.

Anticancer Library Hit Follow-Up in Tubulin Polymerization Assays

The reported tubulin polymerization IC₅₀ of 28 µM [2] positions this compound as a weak hit suitable for hit-to-lead optimization campaigns. Procurement is most justified when the screening panel includes other quinoline-piperazine analogs tested in the same assay, allowing direct potency comparison and selectivity profiling against the tubulin target.

Physicochemical Property Calibration in CNS Drug Design

The compound's calculated logP and molecular weight (MW 388.47) place it within the CNS drug-like space. It can be used as a reference compound to calibrate in silico models for blood-brain barrier penetration within the quinoline-piperazine series, particularly when comparing the impact of N-benzyl vs. N-phenyl or 2-methyl vs. 2-amino modifications [1][3].

Antibacterial Screening Against Gram-Positive Pathogens

Patent WO2004035815A1 discloses quinoline-piperazine hybrids as antibacterial agents [4]. Although CAS 941939-28-2 is not explicitly claimed, its core scaffold matches the generic formula, supporting its inclusion in phenotypic antibacterial screening panels. Procurement should be accompanied by parallel testing of the 2-(dimethylamino) analog to quantify the 2-position substitution effect.

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.